N-Boc-1-ethynylcyclobutanamine

Vue d'ensemble

Description

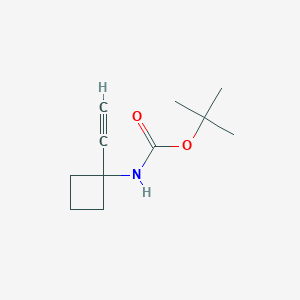

N-Boc-1-ethynylcyclobutanamine: is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is known for its unique structure, which includes a cyclobutane ring with an ethynyl group and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1-ethynylcyclobutanamine as the starting material.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) .

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at a temperature range of 0-25°C .

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.

Purification: The compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to reduce the ethynyl group to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Ethyl derivatives.

Substitution Products: Various substituted cyclobutanes.

Applications De Recherche Scientifique

Pharmaceutical Development and Biological Applications

Glycemic Control and Weight Management

N-Boc-1-ethynylcyclobutanamine derivatives have been investigated for their potential as non-peptidic agonists at glucagon-like peptide-1 receptors. Specifically, compounds such as Boc5 have demonstrated significant efficacy in restoring glycemic control and promoting weight loss in diabetic models. Research indicates that these compounds can induce durable metabolic effects, positioning them as promising candidates for the treatment of diabetes and obesity (Su et al., 2008) .

Gene Delivery Systems

Recent studies have highlighted the use of biodegradable poly(disulfide amine)s incorporating this compound derivatives as effective nonviral gene delivery vectors. These carriers exhibit high transfection efficiency with low cytotoxicity, attributed to their superior buffering capacity which facilitates DNA escape from endosomal compartments. This characteristic enhances their potential in gene therapy applications (Ou et al., 2008) .

Cancer Therapeutics

The compound has been explored for its role in developing novel cancer therapies. It is reported that certain derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds derived from this compound have been shown to inhibit the activity of farnesyl protein transferase and receptor tyrosine kinases, which are critical in various cancers (WO2016097918A1) .

Material Science and Polymer Chemistry

Polymer Chemistry Applications

In polymer chemistry, the BOC group present in this compound serves as a protective group during organic synthesis. Its stability towards nucleophiles makes it valuable for synthesizing various polymers while studying their thermal decomposition behaviors. The BOC group aids in understanding polymer stability and degradation mechanisms (Jing et al., 2019) .

Photocatalysis and Environmental Applications

Photocatalytic Activity

Derivatives of this compound have been investigated for their photocatalytic properties under visible light conditions. For example, N-doped (BiO)2CO3 microspheres self-assembled with nanosheets exhibit remarkable photocatalytic activity, demonstrating potential for air purification applications. This research opens new avenues for utilizing these compounds in environmental remediation strategies (Dong et al., 2012) .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which N-Boc-1-ethynylcyclobutanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

1-Ethynylcyclobutanamine: Lacks the Boc protecting group.

N-Boc-1-ethynylcyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclobutane.

Uniqueness: N-Boc-1-ethynylcyclobutanamine is unique due to its combination of the ethynyl group and the Boc protecting group, which provides stability and reactivity in various chemical reactions.

Activité Biologique

N-Boc-1-ethynylcyclobutanamine is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an ethynyl substituent and a tert-butyloxycarbonyl (Boc) protecting group. The structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly affecting NMDA receptor activity. This is significant given the role of NMDA receptors in synaptic plasticity and memory function.

Key Findings:

- NMDA Receptor Modulation : Research indicates that cyclobutane derivatives can enhance or inhibit NMDA receptor activity, which is crucial for understanding their therapeutic potential in neurological disorders .

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits low cytotoxicity in various cell lines, suggesting a favorable safety profile for further development .

Biological Activity Data

To illustrate the biological activity of this compound, the following table summarizes key research findings:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety indicators measured through elevated plus maze tests.

Case Study 2: NMDA Receptor Interaction

Another study focused on the binding affinity of this compound to NMDA receptors. Using radiolabeled ligand binding assays, it was found that the compound competes effectively with known antagonists, suggesting potential as a therapeutic agent for conditions such as schizophrenia.

Propriétés

IUPAC Name |

tert-butyl N-(1-ethynylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDOLWJFQBSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.